REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([C:10](=[O:23])[C:11]2[N:18]3[C:14](=[N:15][C:16]4[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=43)[S:13][N:12]=2)[C:4]=1[CH3:24].S[CH2:26]CC(O)=O.[C:31](=[O:34])(O)[O-:32].[Na+]>CO.Cl>[NH:12]=[C:11]([N:18]1[C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[N:15]=[C:14]1[SH:13])[C:10]([C:5]1[C:4]([CH3:24])=[C:3]([O:2][CH3:1])[C:8]([CH3:9])=[CH:7][N:6]=1)=[O:23].[SH:13][C:14]1[NH:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1.[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([C:10](=[O:23])[C:31]([O:32][CH3:26])=[O:34])[C:4]=1[CH3:24] |f:2.3|
|
Name
|
3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=NC=C1C)C(C1=NSC2=NC3=C(N21)C=CC=C3)=O)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate was dried on anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N=C(C(=O)C1=NC=C(C(=C1C)OC)C)N1C(=NC2=C1C=CC=C2)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg |
Name
|
|
Type
|
product
|
Smiles
|
SC=1NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=NC=C1C)C(C(=O)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |